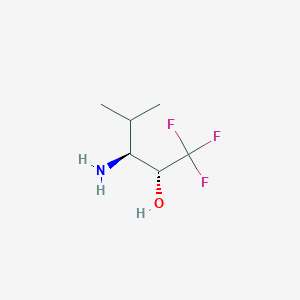
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol: is a chiral compound with significant interest in various fields of scientific research. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-2-ol and trifluoroacetic acid.
Reaction Conditions:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to desired therapeutic effects.
Binding: The trifluoromethyl group enhances binding affinity to target molecules, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- rel-(2R,3S)-2-Amino-3-(1H-indole-3-yl)-3-(2,5-dimethoxyphenyl)propionic acid**: Contains different functional groups and exhibits distinct chemical properties.
rel-(2R,3S)-3-Aminobutan-2-ol hydrochloride: Shares structural similarities but lacks the trifluoromethyl group.
Uniqueness
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is unique due to:
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and biological properties.
Chirality: The specific stereochemistry enhances its interactions with chiral environments in biological systems.
Properties
Molecular Formula |
C6H12F3NO |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
(2R,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
CXXBVHOIDJALEU-CRCLSJGQSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(F)(F)F)O)N |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















